2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique structure combining pyridine, pyrrolidine, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: This step typically involves coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving appropriate nitriles and amidines under high-temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Using high-throughput screening to identify the best catalysts, solvents, and temperatures.
Scale-Up Procedures: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridine moiety using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of pyridine, pyrrolidine, and pyrimidine rings, which confer distinct pharmacological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C20H18F3N5O |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)15-4-3-6-24-19(15)27-11-13-9-26(10-14(13)12-27)17-8-18(29)28-7-2-1-5-16(28)25-17/h1-8,13-14H,9-12H2 |
InChI Key |
GFWMYDJUJKJKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC(=O)N4C=CC=CC4=N3)C5=C(C=CC=N5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.